molecular formula C16H12O4 B3152751 4,4'-Stilbenedicarboxylic acid CAS No. 74299-91-5

4,4'-Stilbenedicarboxylic acid

Cat. No.: B3152751
CAS No.: 74299-91-5
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-UHFFFAOYSA-N
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Description

4,4’-Stilbenedicarboxylic acid is an organic compound with the chemical formula C16H12O4. It is a derivative of stilbene and is characterized by two carboxylic acid groups attached to the stilbene backbone. This compound is known for its luminescent properties and is used in various scientific and industrial applications.

Scientific Research Applications

4,4’-Stilbenedicarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

SDA is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid inhalation, skin contact, and eye contact .

Future Directions

SDA can be used in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks, which have potential usage in sensing, drug delivery, luminescence, and gas adsorption . It may also be used in energy storage applications such as supercapacitors and batteries .

Biochemical Analysis

Biochemical Properties

4,4’-Stilbenedicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks. It interacts with various enzymes and proteins, forming stable complexes. The carboxylic acid groups in 4,4’-Stilbenedicarboxylic acid can form hydrogen bonds with amino acid residues in proteins, facilitating the formation of stable structures. Additionally, it can act as a chelating agent, binding to metal ions and forming coordination complexes .

Cellular Effects

4,4’-Stilbenedicarboxylic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, 4,4’-Stilbenedicarboxylic acid has been found to enhance the UV aging resistance of bitumen by intercalating into layered double hydroxides, which can reflect and absorb UV light .

Molecular Mechanism

The molecular mechanism of 4,4’-Stilbenedicarboxylic acid involves its ability to form stable complexes with metal ions and proteins. The carboxylic acid groups in the compound can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable structures. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 4,4’-Stilbenedicarboxylic acid can influence gene expression by binding to specific DNA sequences and modulating transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Stilbenedicarboxylic acid can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or strong oxidizing agents. Long-term studies have shown that 4,4’-Stilbenedicarboxylic acid can have lasting effects on cellular function, particularly in the context of metal-organic frameworks, where it can maintain its structural integrity over extended periods .

Dosage Effects in Animal Models

The effects of 4,4’-Stilbenedicarboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful .

Metabolic Pathways

4,4’-Stilbenedicarboxylic acid is involved in various metabolic pathways, particularly those related to the synthesis of metal-organic frameworks. It interacts with enzymes and cofactors that facilitate the formation of stable complexes with metal ions. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Stilbenedicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can be transported to specific cellular compartments where it can form stable complexes with metal ions .

Subcellular Localization

The subcellular localization of 4,4’-Stilbenedicarboxylic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, 4,4’-Stilbenedicarboxylic acid can be localized to the nucleus, where it can interact with DNA and modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Stilbenedicarboxylic acid can be synthesized through several methods. One common method involves the reaction of para-tolunitrile with sulfur to produce 4,4’-dibenzyl dicarboxylic acid, which is then oxidized to form 4,4’-stilbenedicarboxylic acid . Another method involves the use of cyano-iodine benzyl and dimethylbenzene in the presence of potassium hydroxide, followed by alkaline hydrolysis .

Industrial Production Methods: In industrial settings, 4,4’-stilbenedicarboxylic acid is often produced through the reaction of dibromo-stilbene with sodium carbonate in an alcohol solution, with copper powder as a catalyst. The reaction mixture is heated to maintain a boiling temperature, and the product is then crystallized and purified .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Stilbenedicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form stilbene derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and nitric acid are commonly used.

Major Products:

Comparison with Similar Compounds

  • Biphenyl-4,4’-dicarboxylic acid
  • 2,2’-Diamino-4,4’-stilbenedicarboxylic acid
  • 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
  • 2,6-Naphthalenedicarboxylic acid
  • Terephthalic acid

Comparison: 4,4’-Stilbenedicarboxylic acid is unique due to its luminescent properties and its ability to form stable metal-organic frameworks. Compared to biphenyl-4,4’-dicarboxylic acid and terephthalic acid, it has a more extended conjugated system, which enhances its luminescent properties and makes it more suitable for applications in sensing and luminescence .

Properties

IUPAC Name

4-[(E)-2-(4-carboxyphenyl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-31-2
Record name Stilbene-4,4'-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Stilbenedicarboxylic acid
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Record name Stilbene-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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